molecular formula C24H22O13 B7881942 6''-O-MALONYLGENISTIN

6''-O-MALONYLGENISTIN

Cat. No.: B7881942
M. Wt: 518.4 g/mol
InChI Key: PELWZARZGNQRCH-ZRYVYJFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6''-O-MALONYLGENISTIN is a complex flavonoid derivative. This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications. It is a glycosylated flavonoid, meaning it has a sugar moiety attached to its flavonoid structure, which can influence its solubility and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6''-O-MALONYLGENISTIN typically involves multiple steps. The starting material is often a flavonoid aglycone, which undergoes glycosylation to attach the sugar moiety. The glycosylation reaction can be carried out using glycosyl donors such as glycosyl halides or glycosyl trichloroacetimidates in the presence of a catalyst like silver triflate or boron trifluoride etherate .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as using engineered microorganisms to produce the glycosylated flavonoid. This approach can be more sustainable and cost-effective compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

6''-O-MALONYLGENISTIN has several scientific research applications:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4-oxo-4H-chromen-7-yl 6-O-(carboxyacetyl)-beta-D-glucopyranoside
  • 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one

Uniqueness

6''-O-MALONYLGENISTIN is unique due to its specific glycosylation pattern and the presence of both hydroxyl and carboxyacetyl groups. These structural features contribute to its distinct bioactivity and solubility profile compared to other similar flavonoid derivatives .

Properties

IUPAC Name

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxyoxan-2-yl]methoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)12-8-35-23-14(6-5-13(26)18(23)19(12)30)36-24-22(33)21(32)20(31)15(37-24)9-34-17(29)7-16(27)28/h1-6,8,15,20-22,24-26,31-33H,7,9H2,(H,27,28)/t15-,20-,21+,22-,24-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELWZARZGNQRCH-ZRYVYJFNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.